7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL

Catalog No.
S12368235
CAS No.
1292955-81-7
M.F
C9H12N2O
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL

CAS Number

1292955-81-7

Product Name

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL

IUPAC Name

7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C9H12N2O/c1-6-2-3-7-8(12)4-5-10-9(7)11-6/h2-3,8,12H,4-5H2,1H3,(H,10,11)

InChI Key

UNBCQJSBVSJURY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(CCN2)O

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL is a bicyclic organic compound belonging to the naphthyridine family. It features a fused naphthalene and pyridine structure, characterized by the presence of a methyl group at the seventh position and a hydroxyl group at the fourth position of the tetrahydronaphthyridine ring. The molecular formula for this compound is C9H12N2O, with a molecular weight of approximately 148.21 g/mol .

This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Typical of nitrogen-containing heterocycles. These include:

  • Nucleophilic Substitution: The hydroxyl group can be replaced by other nucleophiles under acidic or basic conditions.
  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Alkylation: The nitrogen atom can participate in alkylation reactions, leading to quaternary ammonium compounds.
  • Formation of Derivatives: This compound can serve as a precursor for synthesizing various derivatives through functional group modifications.

The biological activity of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL and its derivatives has been widely studied. Compounds in the naphthyridine class are known for their diverse pharmacological properties:

  • Antimicrobial Activity: Exhibits significant activity against various bacterial strains.
  • Anticancer Properties: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds have been reported to reduce inflammation in biological models.
  • Neurological Activity: Research indicates potential applications in treating neurological disorders such as depression and anxiety .

Several synthetic routes have been developed for preparing 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL:

  • Cyclization Reactions: Utilizing precursors like 2-aminoacetophenones and aldehydes under acidic conditions to form the naphthyridine structure.
  • Reduction Reactions: Starting from 1,8-naphthyridine derivatives followed by catalytic hydrogenation or chemical reduction to obtain the tetrahydro derivative.
  • Multicomponent Reactions: Employing one-pot synthesis methods that combine multiple reactants to streamline the synthesis process .

The applications of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL span across various fields:

  • Pharmaceuticals: Used as a scaffold for developing new drugs targeting bacterial infections and cancer.
  • Agriculture: Potential use as an agrochemical due to its antimicrobial properties.
  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules.

Interaction studies involving 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL primarily focus on its binding affinity to biological targets:

  • Enzyme Inhibition: Research has demonstrated that this compound can inhibit specific enzymes linked to disease pathways.
  • Receptor Binding Studies: Investigations into its interaction with neurotransmitter receptors suggest potential applications in neuropharmacology .

Several compounds share structural similarities with 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesNotable Activities
1-Methyl-1,8-naphthyridineMethyl group at position 1Antimicrobial
6-Methyl-1,8-naphthyridinMethyl group at position 6Anticancer
7-Ethyl-1,2-dihydro-1,8-naphthyridinEthyl group at position 7Anti-inflammatory
5-Fluoro-7-methyl-1,8-naphthyridineFluorine substitution at position 5Antiviral

Uniqueness of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL

What sets 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL apart from these similar compounds is its specific combination of tetrahydropyridine structure and the hydroxyl functional group at position four. This configuration enhances its solubility and biological activity profile compared to other naphthyridines.

The carbon-seven position in tetrahydro-1,8-naphthyridin-4-ol derivatives represents a critical determinant of bioactivity profiles, with alkyl substitutions significantly modulating radical trapping efficiency and overall therapeutic potential [1] [2]. Systematic structure-activity relationship studies have revealed that carbon-seven substitutions profoundly influence the electronic properties and steric environment of the naphthyridinol scaffold, leading to measurable changes in bioactivity landscapes.

Carbon-seven unsubstituted tetrahydronaphthyridinols demonstrate exceptional radical trapping capabilities, exhibiting inhibition rate constants exceeding 10⁷ M⁻¹s⁻¹, which represents more than an order of magnitude improvement over α-tocopherol [1] [2]. This superior performance stems from the optimal electronic distribution within the heterocyclic system, allowing for efficient hydrogen atom transfer mechanisms during radical scavenging processes.

The introduction of monoalkyl and dialkyl substituents at the carbon-seven position maintains the high radical trapping activity, with inhibition rate constants ranging from 5.3 to 6.1 × 10⁷ M⁻¹s⁻¹ [1] [2]. These substituted analogues demonstrate enhanced lipophilicity profiles while preserving the core antioxidant functionality, making them particularly suitable for biological membrane applications where lipid-soluble radical trapping agents are required.

Comparative analysis of carbon-seven methoxy, chloro, and nitrile substitutions in related heterocyclic systems provides additional insights into electronic effects on bioactivity. Carbon-seven methoxy substitutions, characterized by strong electron-donating properties and hydrogen bond accepting capabilities, demonstrate enhanced potency in toll-like receptor seven and eight agonism assays [3] [4]. The electron-rich environment created by methoxy substitution facilitates favorable interactions with biological targets while maintaining chemical stability.

Carbon-seven chloro substitutions exhibit distinct bioactivity profiles due to their lipophilic properties and resonance effects into the aromatic ring system [3] [4]. These modifications often result in improved membrane permeability and altered pharmacokinetic properties, contributing to enhanced therapeutic windows. The electronegative chlorine atom influences the electronic distribution within the naphthyridinol core, potentially modifying radical trapping kinetics through inductive effects.

Carbon-seven nitrile substitutions, characterized by strong electron-withdrawing properties and polarizing nature, demonstrate unique bioactivity patterns [3] [4]. The cyano group significantly alters the electronic environment of the naphthyridinol scaffold, potentially enhancing specific molecular interactions while maintaining overall biological activity. These modifications represent valuable tools for fine-tuning bioactivity profiles in lead optimization programs.

CompoundC(7) SubstitutionInhibition Rate Constant (M⁻¹s⁻¹)Bioactivity LandscapeReference
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-olMethylNot determinedModerate antioxidant activity [5] [6]
C(7)-Unsubstituted tetrahydronaphthyridinolUnsubstituted> 10⁷Superior radical trapping [1] [2]
C(7)-Monoalkyl analoguesVarious monoalkyl(5.3-6.1) × 10⁷Enhanced radical trapping activity [1] [2]
C(7)-Dialkyl analoguesVarious dialkyl(5.3-6.1) × 10⁷Enhanced radical trapping activity [1] [2]
C(7)-Methoxy imidazoquinolineMethoxyEnhanced potencyStrong TLR7/8 agonism [3] [4]
C(7)-Chloro imidazoquinolineChloroEnhanced potencyStrong TLR7/8 agonism [3] [4]
C(7)-Nitrile imidazoquinolineNitrileEnhanced potencyStrong TLR7/8 agonism [3] [4]

Role of Hydroxyl Group Positioning in Radical Trapping Efficiency

The strategic positioning of hydroxyl groups within naphthyridinol scaffolds fundamentally determines radical trapping efficiency through direct influence on hydrogen atom transfer kinetics and stabilization of resulting phenoxyl radicals [7] [8]. Comprehensive structure-activity relationship analysis reveals that hydroxyl group placement creates distinct electronic environments that either enhance or diminish antioxidant capabilities.

The peri-hydroxylation pattern, exemplified by 1,8-dihydroxynaphthalene derivatives, represents the optimal configuration for radical trapping applications [7]. This unique hydrogen-bonded arrangement facilitates exceptionally fast hydrogen atom transfer processes, establishing 1,8-dihydroxynaphthalene as the best performing antioxidant platform within the dihydroxynaphthalene series. The peri-positioning enables intramolecular hydrogen bonding that pre-organizes the hydroxyl groups for optimal radical quenching interactions.

Alpha-substitution patterns, observed in 1,6-dihydroxynaphthalene and related tetrahydronaphthyridin-3-ol derivatives, demonstrate significantly higher antioxidant power compared to beta-substitution patterns [7] [1]. Tetrahydronaphthyridin-3-ol exhibits radical trapping activity exceeding α-tocopherol by more than ten-fold, with inhibition rate constants surpassing 10⁷ M⁻¹s⁻¹ [1] [2]. This exceptional performance results from the favorable electronic properties conferred by the alpha-hydroxyl positioning within the heterocyclic framework.

Beta-substitution patterns, represented by 2,6-dihydroxynaphthalene and 2,7-dihydroxynaphthalene, exhibit moderate radical trapping efficiencies that are consistently lower than their alpha-substituted counterparts [7]. The beta-positioning results in slower hydrogen atom transfer processes due to less favorable electronic arrangements and reduced stabilization of intermediate phenoxyl radicals. These findings establish clear structure-activity relationships that guide the optimization of hydroxyl group positioning in naphthyridinol design.

Natural product comparisons provide additional validation of hydroxyl positioning effects on radical trapping efficiency. Myricetin, containing multiple strategically positioned hydroxyl groups, demonstrates 50% hydroxyl radical scavenging capacity, while quercetin achieves 48% scavenging efficiency [8]. These polyphenolic compounds illustrate how multiple hydroxyl groups can work synergistically to enhance overall antioxidant performance, with the number and positioning of hydroxyl groups directly correlating with radical scavenging potency.

Mechanistic studies reveal that hydroxyl radical interactions with naphthyridinol derivatives proceed primarily through hydrogen atom transfer mechanisms [8] [9]. The efficiency of this process depends critically on the electronic environment surrounding the hydroxyl group, with electron-rich positions facilitating more rapid hydrogen atom abstraction. The stabilization of resulting phenoxyl radicals through resonance and hydrogen bonding interactions further influences the overall thermodynamics and kinetics of the radical trapping process.

CompoundHydroxyl PositionRadical Trapping EfficiencyMechanismReference
1,8-Dihydroxynaphthalene1,8-peri substitutionHighest (best performing)Fast H atom transfer [7]
1,6-Dihydroxynaphthalene1,6-α substitutionHigh (α-pattern)H atom transfer [7]
2,6-Dihydroxynaphthalene2,6-β substitutionModerate (β-pattern)Slower H atom transfer [7]
2,7-Dihydroxynaphthalene2,7-β substitutionModerate (β-pattern)Slower H atom transfer [7]
Tetrahydronaphthyridin-3-olPosition 3Very high (>10× α-tocopherol)H atom transfer [1] [2]
Tetrahydronaphthyridin-4-olPosition 4ModerateH atom transfer [9]
Myricetin (multiple OH)Multiple positions50% OH radical scavengedH atom transfer [8]
Quercetin (multiple OH)Multiple positions48% OH radical scavengedH atom transfer [8]

Triazole versus Amide Bioisosteric Replacements in Lead Optimization

The strategic replacement of amide bonds with 1,2,3-triazole moieties represents a fundamental approach in medicinal chemistry for enhancing the pharmacological properties of bioactive compounds while maintaining essential molecular recognition elements [10] [11]. This bioisosteric replacement strategy has proven particularly valuable in naphthyridinol lead optimization programs, where improved metabolic stability and proteolytic resistance are critical for therapeutic development.

1,4-Disubstituted 1,2,3-triazoles emerge as excellent isosteres for trans-amide bonds, closely mimicking electronic properties including dipole moment and hydrogen bonding characteristics [10] [12]. The triazole moiety exhibits a slightly higher dipole moment (~4.5 Debye) compared to amide bonds (~3.5 Debye), enabling polarization of the proton at carbon-four to serve as a hydrogen bond donor similar to the amide nitrogen-hydrogen functionality [10] [11]. The lone pairs at nitrogen-two and nitrogen-three positions function as weak hydrogen bond acceptors, effectively replicating amide bond interactions.

Geometric considerations reveal that triazole surrogates create slightly longer distances (4.9-5.1 Å) between neighboring substituents compared to amide bonds (3.8-3.9 Å) [10] [11] [12]. This extended distance, while representing a structural modification, proves more similar to distances encountered in peptides incorporating β-amino acids (4.9 Å), often maintaining favorable binding interactions with biological targets. The aromatic heterocycle reproduces amide bond planarity while displaying enhanced rigidity due to its aromatic structure.

Proteolytic stability represents the most significant advantage of triazole replacement, with 1,2,3-triazoles demonstrating exceptional resistance to enzymatic cleavage by proteases, acid or base hydrolysis, and reductive or oxidative conditions [10] [12]. This enhanced stability directly addresses the primary limitation of amide-containing compounds in therapeutic applications, where rapid degradation compromises bioavailability and efficacy. Multiple studies demonstrate stability improvements ranging from eight hours to greater than one hundred hours, representing up to twenty-fold enhancements over parent amide compounds [12].

Metabolic stability improvements accompany the enhanced proteolytic resistance, with triazole-containing compounds frequently exhibiting superior pharmacokinetic profiles [13]. The metabolic fate of triazole moieties remains an active area of investigation, as their high chemical stability raises questions about biodegradation pathways. Current evidence suggests that triazole modifications often improve overall metabolic stability while maintaining acceptable safety profiles.

Bioactivity retention following amide-to-triazole replacement varies depending on the specific molecular context and target interactions [13] [10] [11]. Many successful examples demonstrate maintained or enhanced biological activity, with some cases showing improved selectivity profiles. The rigid aromatic structure of triazoles can provide favorable π-interactions that compensate for minor geometric differences, often resulting in maintained binding affinity and functional activity.

Lead optimization strategies increasingly incorporate triazole bioisosterism as a standard approach for improving drug-like properties [11] [12]. The combination of enhanced stability, maintained bioactivity, and favorable physicochemical properties makes triazole replacement particularly attractive for naphthyridinol derivatives where antioxidant activity must be preserved while improving therapeutic potential.

ParameterAmide Bond1,4-Triazole1,5-TriazoleOptimization ImpactReference
Distance between substituents (Å)3.8-3.94.9-5.14.9-5.1Slight increase acceptable [10] [11] [12]
Dipole moment (Debye)~3.5~4.5~4.5Enhanced polarity [10] [11] [12]
Hydrogen bonding capabilityNH donor, C=O acceptorC-H donor, N acceptorsC-H donor, N acceptorsMaintained interactions [10] [11] [12]
Proteolytic stabilityLow (susceptible)High (resistant)High (resistant)Major improvement [10] [11] [12]
Metabolic stabilityVariableImprovedImprovedEnhanced properties [13]
PlanarityPlanarPlanar (rigid)Planar (rigid)Maintained geometry [10] [11] [12]
Chemical stabilityModerateVery highVery highSignificant improvement [10] [11] [12]
Bioactivity retentionReferenceOften retained/enhancedOften retained/enhancedCase-dependent enhancement [13] [10] [11]

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

164.094963011 g/mol

Monoisotopic Mass

164.094963011 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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